molecular formula C10H6ClNO3S B6330989 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid;  95% CAS No. 162276-99-5

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid; 95%

Cat. No. B6330989
CAS RN: 162276-99-5
M. Wt: 255.68 g/mol
InChI Key: RDNLPXILTRITCT-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. Attached to this ring at the 2-position is a phenoxy group, which is an oxygen linked to a phenyl ring. This phenyl ring is substituted at the 3-position with a chlorine atom. The compound also contains a carboxylic acid functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact method would depend on the specific reactions used to form the thiazole ring, introduce the chloro substituent, and attach the phenoxy and carboxylic acid groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenoxy group, and the carboxylic acid group. The chlorine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The chlorine atom might be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could allow for hydrogen bonding, which might affect the compound’s solubility in different solvents .

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a pesticide, etc.), it’s difficult to predict the mechanism of action. The biological activity of such a compound would likely depend on its ability to interact with specific proteins or other biological targets .

Safety and Hazards

As with any chemical compound, handling “2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it might be investigated further as a potential pharmaceutical, agrochemical, or other types of useful compound .

properties

IUPAC Name

2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3S/c11-6-2-1-3-7(4-6)15-10-12-8(5-16-10)9(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNLPXILTRITCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)thiazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 26,36g (92.9 mmol) ethyl-2-(3-chlorophenoxy)thiazole-4-carboxylate (prepared analogously to the procedures of Example 1c), 7.5 g (187.5 mmol) NaOH and 300 ml of water was stirred 1 hour at 60° C. and 16 hours at room temperature. After adding a small amount of charcoal the yellow solution was stirred 10 minutes at room temperature and the charcoal separated by silica gel filtration. The filtrate was acidified with conc. HCl and the precipitate was collected and dried to give 22.5 g (94.7%) of 2-(3-chlorophenoxy)thiazole-4-carboxylic acid of m.p. 135°-137° C.
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26,36g
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92.9 mmol
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7.5 g
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300 mL
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